molecular formula C27H26N4O3 B6584264 methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251681-80-7

methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B6584264
CAS No.: 1251681-80-7
M. Wt: 454.5 g/mol
InChI Key: HJANAVKBLBGATA-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 3-methylphenyl-substituted piperazine moiety at position 2, a phenyl group at position 3, and a methyl ester at position 6. Its molecular formula is C28H26N4O3, with a molecular weight of 466.54 g/mol (estimated).

Properties

IUPAC Name

methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-19-7-6-10-22(17-19)29-13-15-30(16-14-29)27-28-24-18-20(26(33)34-2)11-12-23(24)25(32)31(27)21-8-4-3-5-9-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJANAVKBLBGATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251681-80-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

PropertyValue
Molecular FormulaC27H26N4O3
Molecular Weight454.5 g/mol
StructureChemical Structure

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. The compound's structure suggests potential interactions with bacterial targets, similar to other known antimicrobial agents.

  • Mechanism of Action :
    • The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, akin to the action of fluoroquinolones.
    • Molecular docking studies indicate favorable binding interactions with key bacterial proteins such as DNA gyrase and MurD, which are crucial for bacterial replication and cell wall biosynthesis respectively .
  • Efficacy Against Pathogens :
    • In vitro tests have shown that this compound exhibits potent activity against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Cytotoxicity Studies

The cytotoxic effects of the compound have also been assessed using different cell lines:

  • Cell Lines Tested :
    • HaCat (human keratinocyte)
    • Balb/c 3T3 (mouse fibroblast)
  • Findings :
    • The compound displayed moderate cytotoxicity against these cell lines, indicating its potential as a therapeutic agent but also necessitating further investigation into its safety profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including this specific compound:

  • Synthesis Methodology :
    • The compound was synthesized through a condensation reaction involving piperazine derivatives and quinazoline precursors. This method has been optimized to enhance yield and purity .
  • Biological Evaluation :
    • In a study evaluating various quinazoline derivatives, the target compound showed promising results in both antimicrobial and cytotoxic assays, highlighting its potential for further development as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a quinazoline core, which is known for its pharmacological properties. The presence of the piperazine moiety enhances its bioactivity by improving solubility and receptor affinity. The molecular formula is C22H26N4O2C_{22}H_{26}N_{4}O_{2} with a molecular weight of approximately 410.5 g/mol .

Anticancer Activity

Research has demonstrated that compounds containing quinazoline structures exhibit anticancer properties. Methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antidepressant Effects

The piperazine group in the compound is associated with antidepressant activity. Studies have shown that similar compounds can act as serotonin reuptake inhibitors, which are crucial in treating depression and anxiety disorders. This compound's potential to modulate neurotransmitter systems makes it a candidate for further exploration in psychiatric applications .

Antimicrobial Properties

Emerging research indicates that this compound exhibits antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential that warrants further investigation for use in treating infectious diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancerDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM.
Study BAntidepressantShowed enhanced serotonin levels in animal models, correlating with reduced depressive behaviors.
Study CAntimicrobialExhibited MIC values indicating effectiveness against E. coli and S. aureus at concentrations as low as 50 µg/mL.

Comparison with Similar Compounds

Structural Features and Substitutions

Key Structural Variations:
  • Position 2 :

    • Target Compound : 4-(3-Methylphenyl)piperazin-1-yl group.
    • (Compounds 7–9) : Thioxo (S) or substituted benzylthio groups (e.g., 2-chlorobenzyl in Compound 8).
    • (C1–C7) : Piperazine linked via carbonyl to substituted benzoates (e.g., 4-bromophenyl in C2).
    • –7 : 4-Methoxyphenylpiperazine with 3- or 4-methylphenyl at position 3.
  • Position 3 :

    • Target Compound : Phenyl group.
    • : 4-Methylphenyl.
    • : 3-Methylphenyl.
  • Position 7 :

    • All Compounds : Methyl ester (common feature for cell permeability).
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Position 2 Substitution Position 3 Substitution logP Molecular Weight (g/mol) Key Feature
Target Compound 4-(3-Methylphenyl)piperazinyl Phenyl ~4.4* 466.54 Piperazine with meta-methyl
(Compound 8) 2-Chlorobenzylthio Phenyl N/A ~418.89 Thioether linkage
(C2) 4-Bromophenyl (via carbonyl) Phenyl (quinoline core) N/A ~529.33 Piperazine-carbonyl bridge
(M124-0384) 4-Methoxyphenylpiperazinyl 4-Methylphenyl 4.43 484.55 Para-methoxy enhances electron density
(M124-0461) 4-Methoxyphenylpiperazinyl 3-Methylphenyl ~4.4 484.55 Meta-methyl on phenyl

*Estimated based on –7.

Pharmacological Implications

  • Enzyme Inhibition: compounds (quinazoline-thio derivatives) inhibit soluble epoxide hydroxylase (sEH), suggesting the target compound’s quinazoline core may share this activity .
  • Receptor Binding :

    • The 3-methylphenyl group on piperazine (target compound) may enhance hydrophobic interactions vs. 4-methoxy (–7) or halogenated () substituents .
  • Metabolism and Solubility :

    • Higher logP (~4.4) indicates moderate lipophilicity, comparable to –7 compounds. The methyl ester may hydrolyze in vivo to a carboxylic acid, altering bioavailability .

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